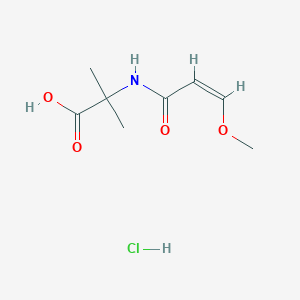
(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride: is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyacrylamido group and a methylpropanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxyacrylic acid and 2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
化学反应分析
Types of Reactions
Oxidation: (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, resulting in new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It can be used in the development of bioactive compounds and as a probe to study biological pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects. The exact mechanism depends on the context of its use, such as in drug development or material science.
相似化合物的比较
Similar Compounds
- (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid
- (E)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid
- 2-(3-Methoxyacrylamido)-2-methylpropanoic acid
Uniqueness
The uniqueness of (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid hydrochloride lies in its specific (Z)-configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C8H14ClNO4 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC 名称 |
2-[[(Z)-3-methoxyprop-2-enoyl]amino]-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4.ClH/c1-8(2,7(11)12)9-6(10)4-5-13-3;/h4-5H,1-3H3,(H,9,10)(H,11,12);1H/b5-4-; |
InChI 键 |
KOHSYBRUTUBQKO-MKWAYWHRSA-N |
手性 SMILES |
CC(C)(C(=O)O)NC(=O)/C=C\OC.Cl |
规范 SMILES |
CC(C)(C(=O)O)NC(=O)C=COC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















